3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a quinoxaline core linked to an oxadiazole ring, which imparts unique chemical and biological properties. The presence of these two heterocyclic systems makes it a promising candidate for various therapeutic applications, particularly in anticancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of quinoxaline derivatives with hydrazides, followed by cyclization with carboxylic acid derivatives to form the oxadiazole ring . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic systems.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced heterocyclic derivatives, and substituted quinoxaline compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one involves its interaction with various molecular targets. In anticancer research, it has been shown to inhibit tyrosine kinase EGFR, which plays a crucial role in cell proliferation and survival . The compound’s ability to interfere with this pathway makes it a potent anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
- 1-[(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
- 1-[(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
Uniqueness
What sets 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one apart from similar compounds is its enhanced potency against various cancer cell lines and its ability to inhibit EGFR more effectively than some standard drugs . This makes it a valuable compound for further research and development in anticancer therapies.
Eigenschaften
CAS-Nummer |
88423-06-7 |
---|---|
Molekularformel |
C11H8N4O2 |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
3-(1,3,4-oxadiazol-2-ylmethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H8N4O2/c16-11-9(5-10-15-12-6-17-10)13-7-3-1-2-4-8(7)14-11/h1-4,6H,5H2,(H,14,16) |
InChI-Schlüssel |
DRQCYQVOLVRRMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC3=NN=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.